![molecular formula C23H15ClN2O3S B2535396 4-[2-benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic Acid CAS No. 402945-76-0](/img/structure/B2535396.png)

4-[2-benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-[2-benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic Acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

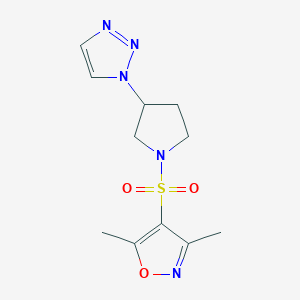

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure, “4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)amino-4- (2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl”, was synthesized by the condensation of cyanuric chloride with aniline .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple aromatic rings and functional groups. The molecular formula is C23H15ClN2O3S, with an average mass of 434.895 Da .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antibacterial Applications

Compounds with structural similarities or related chemical functionalities have shown significant antimicrobial and antibacterial activities. For instance, benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes exhibit good antimicrobial activity against human epidemic causing bacterial strains, suggesting their potential in addressing infections in various parts of the body such as the mouth, lungs, and gastrointestinal tract (Mishra et al., 2019). Additionally, derivatives of benzoic acid have been explored for their antimicrobial properties, with some newly synthesized thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid showing specific antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as Candida spp., highlighting their potential as antimicrobial agents, especially for the treatment of multidrug-resistant infections (Limban et al., 2008).

Solar Cell Technology

In the context of solar cell technology, the incorporation of benzoic acid derivatives, particularly those featuring thiadiazole units, has been studied for enhancing the efficiency of organic dye-sensitized solar cells (DSSCs). The use of 4-(Benzo[c][1,2,5]thiadiazol-4-ylethynyl)benzoic acid (BTEBA) as an electron acceptor has contributed to a notable improvement in DSSCs' performance due to its strong electron-deficient character. This characteristic helps in reducing the energy gap of dye molecules significantly, thereby improving light absorption and charge-transfer dynamics, crucial for high-efficiency solar cells (Wang et al., 2016).

Eigenschaften

IUPAC Name |

4-[2-benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClN2O3S/c24-18-10-6-15(7-11-18)20-14-30-23(25-21(27)16-4-2-1-3-5-16)26(20)19-12-8-17(9-13-19)22(28)29/h1-14H,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXPQWCFIHQKDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B2535314.png)

![6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether](/img/structure/B2535317.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2535320.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2535321.png)

![3-[(4-chlorophenyl)imino]-1-(2,6-dichlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2535327.png)

![2-Chloro-1-[3-(dimethylamino)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl]propan-1-one](/img/structure/B2535328.png)

![N-Phenyl-4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2535331.png)

![2-Chloro-N-(4-fluorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B2535332.png)

![7-Fluoro-1-(4-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2535333.png)

![N-(4-chlorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2535334.png)